molecular formula C12H8Cl2N2O3 B3336201 3-(2,4-Dichlorophenoxy)-5-nitroaniline CAS No. 208122-62-7

3-(2,4-Dichlorophenoxy)-5-nitroaniline

Cat. No. B3336201
CAS RN: 208122-62-7
M. Wt: 299.11 g/mol
InChI Key: OHVHXQWQOYYKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex. For example, 2,4-Dichlorophenoxyacetic acid, a related compound, has been used in environmental remediation with a mixed metal oxide photocatalyst . Another study reported the controlled release of herbicides by 2,4-D-, MCPA-, and bromoxynil-intercalated hydrotalcite nanosheets .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, 2,4-Dichlorophenoxyacetic acid is a white to yellow powder with a melting point of 140.5 °C and a boiling point of 160 °C. It is soluble in water up to 900 mg/L .

Mechanism of Action

The mechanism of action for similar compounds varies. For instance, 2,4-Dichlorophenoxyacetic acid, a systemic herbicide, kills most broadleaf weeds by causing uncontrolled growth . Triclosan, another related compound, is an antibacterial and antifungal agent present in some consumer products .

Safety and Hazards

Safety and hazards associated with similar compounds have been documented. For instance, users are advised to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation when handling 2,4-Dichlorophenoxyacetic acid .

Future Directions

Future research directions could involve the development of controlled release formulations of pesticides to reduce volatilization and leaching risks . Another area of interest could be the implications of Triclosan in water for human and environmental health .

properties

IUPAC Name

3-(2,4-dichlorophenoxy)-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O3/c13-7-1-2-12(11(14)3-7)19-10-5-8(15)4-9(6-10)16(17)18/h1-6H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVHXQWQOYYKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=CC(=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901264612
Record name 3-(2,4-Dichlorophenoxy)-5-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenoxy)-5-nitroaniline

CAS RN

208122-62-7
Record name 3-(2,4-Dichlorophenoxy)-5-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208122-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dichlorophenoxy)-5-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-Dichlorophenoxy)-5-nitroaniline
Reactant of Route 2
Reactant of Route 2
3-(2,4-Dichlorophenoxy)-5-nitroaniline
Reactant of Route 3
Reactant of Route 3
3-(2,4-Dichlorophenoxy)-5-nitroaniline
Reactant of Route 4
Reactant of Route 4
3-(2,4-Dichlorophenoxy)-5-nitroaniline
Reactant of Route 5
Reactant of Route 5
3-(2,4-Dichlorophenoxy)-5-nitroaniline
Reactant of Route 6
Reactant of Route 6
3-(2,4-Dichlorophenoxy)-5-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.